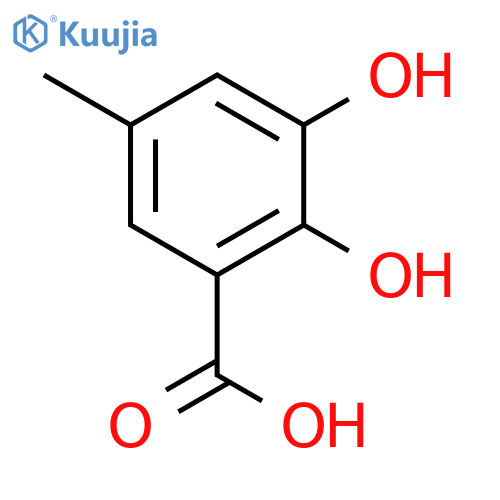Cas no 6049-93-0 (2,3-Dihydroxy-5-methylbenzoic acid)
2,3-ジヒドロキシ-5-メチル安息香酸は、ベンゼン環に2つのヒドロキシル基と1つのメチル基が結合した芳香族カルボン酸です。分子式C8H8O4で表され、分子量は168.15 g/molです。この化合物は、キノンやキノン誘導体の合成中間体として重要な役割を果たします。また、金属イオンとのキレート形成能に優れており、分析化学や触媒分野での応用が期待されます。結晶性が高く、安定性に優れているため、実験室規模から工業生産まで幅広く利用可能です。さらに、生化学的な研究においても、酵素反応の阻害剤や代謝産物としての可能性が注目されています。

6049-93-0 structure
商品名:2,3-Dihydroxy-5-methylbenzoic acid
2,3-Dihydroxy-5-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2,3-Dihydroxy-5-methylbenzoic acid
- Benzoic acid, 2,3-dihydroxy-5-methyl-
- 2,3-DICHLORO-4-PYRIDYL BORIC ACID
- 2,3-Dihydroxy-5-methyl-benzoesaeure
- 2,3-dihydroxy-5-methyl-benzoic Acid
- 5.6-Dioxy-3-methyl-benzol-carbonsaeure-(1)
- 5.6-Dioxy-m-toluylsaeure
- 5-methyl-2,3-bis(oxidanyl)benzoic acid
- LS-05006
- DTXSID90454952
- A832753
- 2,3-Dihydroxy-5-methylbenzoicacid
- SCHEMBL5940950
- 6049-93-0
- AKOS006293646
-
- MDL: MFCD06739466
- インチ: InChI=1S/C8H8O4/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3,(H,11,12)
- InChIKey: NCLKLKFWHLNSPF-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C(=C1)O)O)C(=O)O
計算された属性
- せいみつぶんしりょう: 168.04200
- どういたいしつりょう: 168.04225873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 77.8Ų
じっけんとくせい
- PSA: 77.76000
- LogP: 1.10440
2,3-Dihydroxy-5-methylbenzoic acid セキュリティ情報
- 危険レベル:IRRITANT
2,3-Dihydroxy-5-methylbenzoic acid 税関データ
- 税関コード:2918290000
- 税関データ:
中国税関コード:
2918290000概要:
2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%
2,3-Dihydroxy-5-methylbenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D268090-500mg |
2,3-Dihydroxy-5-methylbenzoic acid |
6049-93-0 | 500mg |
$ 750.00 | 2022-06-05 | ||
| A2B Chem LLC | AG77977-500mg |
2,3-Dihydroxy-5-methylbenzoic acid |
6049-93-0 | >95% | 500mg |
$578.00 | 2024-04-19 | |
| TRC | D268090-100mg |
2,3-Dihydroxy-5-methylbenzoic acid |
6049-93-0 | 100mg |
$ 230.00 | 2022-06-05 | ||
| Fluorochem | 033680-250mg |
2,3-Dihydroxy-5-methylbenzoic acid |
6049-93-0 | 95% | 250mg |
£160.00 | 2022-03-01 | |
| Fluorochem | 033680-1g |
2,3-Dihydroxy-5-methylbenzoic acid |
6049-93-0 | 95% | 1g |
£306.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739000-1g |
2,3-Dihydroxy-5-methylbenzoic acid |
6049-93-0 | 98% | 1g |
¥3906.00 | 2024-05-07 | |
| TRC | D268090-250mg |
2,3-Dihydroxy-5-methylbenzoic acid |
6049-93-0 | 250mg |
$ 470.00 | 2022-06-05 | ||
| Fluorochem | 033680-2g |
2,3-Dihydroxy-5-methylbenzoic acid |
6049-93-0 | 95% | 2g |
£505.00 | 2022-03-01 | |
| Alichem | A019093441-1g |
2,3-Dihydroxy-5-methylbenzoic acid |
6049-93-0 | 95% | 1g |
$375.72 | 2023-09-01 | |
| Matrix Scientific | 065391-500mg |
2,3-Dihydroxy-5-methylbenzoic acid |
6049-93-0 | 500mg |
$394.00 | 2023-09-10 |
2,3-Dihydroxy-5-methylbenzoic acid 関連文献
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
6049-93-0 (2,3-Dihydroxy-5-methylbenzoic acid) 関連製品
- 50-85-1(4-Methylsalicylic acid)
- 610-92-4(DHTA)
- 636-46-4(4-Hydroxyisophthalic acid)
- 303-38-8(2,3-Dihydroxybenzoic acid)
- 610-02-6(2,3,4-Trihydroxybenzoic acid)
- 89-56-5(5-Methylsalicylic acid)
- 490-79-9(2,5-Dihydroxybenzoic acid)
- 69-72-7(Salicylic acid)
- 616-76-2(5-Formylsalicylic Acid)
- 83-40-9(3-Methylsalicylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:6049-93-0)2,3-Dihydroxy-5-methylbenzoic acid

清らかである:99%
はかる:1g
価格 ($):335.0